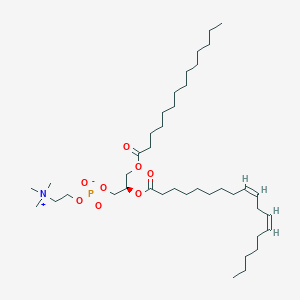
1-Miristoyl-2-linoleoyl Glycerol 3-Phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Miristoyl-2-linoleoyl Glycerol 3-Phosphocholine is a complex lipid molecule that belongs to the class of glycerophospholipids. These compounds are essential components of cell membranes and play crucial roles in various biological processes. The structure of this compound includes a glycerol backbone, two fatty acid chains, and a phosphocholine head group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Miristoyl-2-linoleoyl Glycerol 3-Phosphocholine typically involves the esterification of glycerol with tetradecanoic acid and (9Z,12Z)-octadecadienoic acid. The reaction is catalyzed by enzymes such as lipases or chemical catalysts like sulfuric acid. The phosphocholine group is then introduced through a phosphorylation reaction using reagents like phosphatidylcholine.
Industrial Production Methods
Industrial production of this compound often employs biotechnological methods, including the use of genetically modified microorganisms that can produce the desired lipid through fermentation processes. These methods are advantageous due to their efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
1-Miristoyl-2-linoleoyl Glycerol 3-Phosphocholine can undergo various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chains can be oxidized to form hydroperoxides.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The phosphocholine head group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or ozone are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Phosphorylation reagents such as phosphoric acid or phosphatidylcholine derivatives.
Major Products Formed
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: Hydroxylated lipids.
Substitution: Various phospholipid derivatives with different head groups.
Wissenschaftliche Forschungsanwendungen
1-Miristoyl-2-linoleoyl Glycerol 3-Phosphocholine has numerous applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the formulation of cosmetics and nutraceuticals.
Wirkmechanismus
The compound exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and permeability. It can interact with various proteins and receptors, modulating signaling pathways and cellular responses. The specific molecular targets and pathways involved include interactions with membrane-bound enzymes and receptors that regulate cellular processes such as apoptosis, inflammation, and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-tetradecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphoethanolamine
- 1-tetradecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phospho-(1’-myo-inositol)
Uniqueness
1-Miristoyl-2-linoleoyl Glycerol 3-Phosphocholine is unique due to its specific fatty acid composition and the presence of the phosphocholine head group. This combination imparts distinct biophysical properties, such as specific interactions with proteins and other lipids, which are crucial for its biological functions.
Eigenschaften
CAS-Nummer |
92345-33-0 |
|---|---|
Molekularformel |
C₄₀H₇₆NO₈P |
Molekulargewicht |
730 g/mol |
IUPAC-Name |
[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C40H76NO8P/c1-6-8-10-12-14-16-18-19-20-21-23-25-27-29-31-33-40(43)49-38(37-48-50(44,45)47-35-34-41(3,4)5)36-46-39(42)32-30-28-26-24-22-17-15-13-11-9-7-2/h14,16,19-20,38H,6-13,15,17-18,21-37H2,1-5H3/b16-14-,20-19-/t38-/m1/s1 |
InChI-Schlüssel |
IWXJKHSPEQSQMD-GMGFYYQASA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
Physikalische Beschreibung |
Solid |
Synonyme |
(7R,17Z,20Z)-4-Hydroxy-N,N,N-trimethyl-7-[[(1-oxotetradecyl)oxy]methyl]-3,5,8-trioxa-4-phosphahexacosa-17,20-dien-1-aminium Inner Salt 4-Oxide; [R-(Z,Z)]-4-Hydroxy-N,N,N-trimethyl-7-[[(1-oxotetradecyl)oxy]methyl]-3,5,8-trioxa-4-phosphahexacosa-17,20- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















